2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthetic route for this compound involves several steps, including nitration, conversion from nitro to amine, and bromination. The choice of reagents and reaction conditions significantly influences the yield and selectivity .
Molecular Structure Analysis
The molecular formula of the compound is C23H27FN4O3S2 , with a molecular weight of approximately 490.61 g/mol . The three-dimensional arrangement of atoms determines its biological activity and interactions with other molecules.
Chemical Reactions Analysis
- Protodeboronation : A radical-based approach is employed for protodeboronation of alkyl boronic esters, leading to the formation of the target compound. This transformation allows for formal anti-Markovnikov alkene hydromethylation .
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
A study by Al-Sanea et al. (2020) focused on the design and synthesis of certain derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, aiming to find new anticancer agents. Through attaching different aryloxy groups to the pyrimidine ring, the researchers synthesized compounds with varying degrees of anticancer activity against a panel of 60 cancer cell lines. One compound demonstrated significant inhibition of cancer cell growth in eight different cell lines, highlighting the potential of such derivatives in cancer research Al-Sanea et al., 2020.
Neuroimaging Applications
Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a derivative closely related to the specified compound, designed as a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This radioligand is instrumental in neuroimaging, allowing for the study of neuroinflammatory processes in vivo, demonstrating the utility of such compounds in neurological research Dollé et al., 2008.
Antioxidant and Antimicrobial Activity
Research by Chkirate et al. (2019) explored novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, evaluating their antioxidant activity. The study revealed significant antioxidant properties of the ligands and their complexes, indicating the relevance of such compounds in oxidative stress-related research and their potential antimicrobial applications Chkirate et al., 2019.
Computational and Pharmacological Evaluations
Faheem (2018) conducted a study on the computational and pharmacological evaluation of heterocyclic derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the comprehensive potential of such compounds in drug discovery and development, providing insights into their multifaceted biological activities Faheem, 2018.
Orientations Futures
Propriétés
IUPAC Name |
2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3S/c1-4-30-22-21(15(2)28-30)27-24(34-14-20(31)26-19-8-6-5-7-18(19)25)29(23(22)32)13-16-9-11-17(33-3)12-10-16/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXOPFGXXZMJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.